molecular formula C11H9ClN2O B175900 2-Chloro-N-quinolin-3-yl-acetamide CAS No. 121221-07-6

2-Chloro-N-quinolin-3-yl-acetamide

Cat. No. B175900
CAS RN: 121221-07-6
M. Wt: 220.65 g/mol
InChI Key: GDGMXFPYPJHPSM-UHFFFAOYSA-N
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Description

“2-Chloro-N-quinolin-3-yl-acetamide” is a chemical compound with the molecular formula C11H9ClN2O . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline-based acetamide derivatives has been reported in various studies . For instance, a study reported the synthesis of 18 novel quinoline-based-benzo[d]imidazole derivatives . Another study reported a simple and regioselective synthesis of 2-chloro-3-formylquinolines through Vilsmeier-Haack cyclisation of N-arylacetamides .


Chemical Reactions Analysis

Quinoline derivatives have been reported to exhibit significant biological activities, including antimalarial, antimicrobial, and anticancer activities . The chemical reactions involving “2-Chloro-N-quinolin-3-yl-acetamide” and its derivatives could be complex and depend on the specific conditions and reactants used .

Scientific Research Applications

Antimicrobial Agent

Quinoline derivatives have been evaluated for their antimicrobial potential against various bacterial strains such as V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli. The presence of chloro substitution in these compounds, similar to “2-chloro-N-(quinolin-3-yl)acetamide”, suggests potential antimicrobial applications for this compound as well .

Anticancer Activity

Some quinoline derivatives have shown potent anticancer activity, with specific substitutions enhancing their effectiveness compared to controls like 5-fluorouracil. This indicates that “2-chloro-N-(quinolin-3-yl)acetamide” could also be explored for its anticancer properties .

Biological Evaluation

Quinoline amines, which share a structural similarity with “2-chloro-N-(quinolin-3-yl)acetamide”, have been found active in biological evaluations, particularly in inhibiting the PI3K/AKT/mTOR pathway, which is significant in cancer research .

Chemosensor Development

Quinoline-based amides have been used to develop chemosensors for selective and sensitive detection of metal ions like Zn 2+. The synthesis of these sensors involves compounds similar to “2-chloro-N-(quinolin-3-yl)acetamide”, suggesting its potential use in sensor development .

Future Directions

The future directions for research on “2-Chloro-N-quinolin-3-yl-acetamide” could include further studies on its synthesis, biological activities, and potential therapeutic applications . Additionally, more research is needed to fully understand its mechanism of action and safety profile.

properties

IUPAC Name

2-chloro-N-quinolin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-6-11(15)14-9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGMXFPYPJHPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575455
Record name 2-Chloro-N-(quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(quinolin-3-yl)acetamide

CAS RN

121221-07-6
Record name 2-Chloro-N-(quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(quinolin-3-yl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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